molecular formula C13H20ClNO2 B14122882 Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride

Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride

Cat. No.: B14122882
M. Wt: 257.75 g/mol
InChI Key: XQGANDCZRBUAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride is a chemical compound with the molecular formula C13H20O2N1Cl1. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its solid form and is often used in early discovery research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride typically involves the reaction of 3-(Aminomethyl)phenylacetic acid with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active compound, which then interacts with cellular pathways to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-(Aminomethyl)Phenyl]Acetate Hydrochloride
  • Ethyl 3-(Cyclopropylamino)-2-Methylpropanoate
  • Methyl 4-(Aminomethyl)Benzoate Hydrochloride

Uniqueness

Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its aminomethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry .

Properties

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

ethyl 3-[3-(aminomethyl)phenyl]-2-methylpropanoate;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-3-16-13(15)10(2)7-11-5-4-6-12(8-11)9-14;/h4-6,8,10H,3,7,9,14H2,1-2H3;1H

InChI Key

XQGANDCZRBUAQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC1=CC(=CC=C1)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.